

A Spectroscopic Comparison of 1-(2-Bromophenyl)-1H-pyrrole and Its Precursors

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Compound of Interest

Compound Name: 1-(2-bromophenyl)-1H-pyrrole

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This guide provides a detailed spectroscopic comparison of the heterocyclic compound **1-(2-bromophenyl)-1H-pyrrole** with its precursors, 2-bromoaniline and 2,5-dimethoxytetrahydrofuran. The synthesis of N-substituted pyrroles is a cornerstone in medicinal chemistry, and a thorough understanding of the spectroscopic changes during the reaction is crucial for reaction monitoring and product characterization. This document presents a summary of key spectroscopic data, detailed experimental protocols for synthesis and analysis, and a visual representation of the synthetic pathway.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for **1-(2-bromophenyl)-1H-pyrrole** and its precursors. The data for the precursors is compiled from various spectral databases, while the data for the final product is predicted based on established spectroscopic principles and data from analogous compounds, as specific experimental data is not widely available.

Compound	Spectroscopic Technique	Key Peaks/Signals
2-Bromoaniline	^1H NMR (CDCl_3 , 400 MHz)	δ 7.42 (d, 1H), 7.12 (t, 1H), 6.77 (d, 1H), 6.64 (t, 1H), 4.07 (br s, 2H, $-\text{NH}_2$)[1]
^{13}C NMR (CDCl_3 , 100 MHz)	δ 144.1, 132.7, 128.4, 119.5, 115.8, 109.4[1]	
IR (liquid film)	ν (cm^{-1}) 3440, 3350 (N-H stretch), 3060 (aromatic C-H stretch), 1620 (N-H bend), 1480 (aromatic C=C stretch), 740 (C-Br stretch)	
Mass Spectrometry (EI)	m/z 171/173 (M^+ , Br isotope pattern), 92, 65	
2,5-Dimethoxytetrahydrofuran	^1H NMR (CDCl_3)	δ 5.2-5.4 (m, 2H, O-CH-O), 3.3-3.4 (s, 6H, $-\text{OCH}_3$), 1.9-2.2 (m, 4H, $-\text{CH}_2\text{CH}_2-$)
^{13}C NMR (CDCl_3)	δ 105.5 (O-CH-O), 53.5 ($-\text{OCH}_3$), 34.0 ($-\text{CH}_2\text{CH}_2-$)	
IR (neat)	ν (cm^{-1}) 2970, 2830 (C-H stretch), 1100 (C-O stretch)	
Mass Spectrometry (EI)	m/z 132 (M^+), 101, 71, 58	
1-(2-Bromophenyl)-1H-pyrrole	^1H NMR (CDCl_3 , predicted)	δ 7.6-7.8 (m, 1H), 7.2-7.4 (m, 3H), 6.8 (t, 2H, H-2, H-5 of pyrrole), 6.3 (t, 2H, H-3, H-4 of pyrrole)
^{13}C NMR (CDCl_3 , predicted)	δ 140.0 (C-N), 133.0, 130.0, 128.0, 127.5, 121.0 (aromatic C), 119.0 (C-2, C-5 of pyrrole), 110.0 (C-3, C-4 of pyrrole)	
IR (predicted)	ν (cm^{-1}) 3100 (pyrrole C-H stretch), 3060 (aromatic C-H	

stretch), 1500, 1470
(aromatic/pyrrole C=C stretch),
750 (C-Br stretch)

Mass Spectrometry (EI, predicted)	m/z 221/223 (M ⁺ , Br isotope pattern), 142, 65
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Experimental Protocols

Synthesis of 1-(2-Bromophenyl)-1H-pyrrole via Clauson-Kaas Reaction

The Clauson-Kaas reaction provides a reliable method for the synthesis of N-substituted pyrroles from primary amines and 2,5-dimethoxytetrahydrofuran.

Materials:

- 2-Bromoaniline
- 2,5-Dimethoxytetrahydrofuran
- Glacial Acetic Acid
- Sodium Bicarbonate Solution (saturated)
- Brine
- Anhydrous Magnesium Sulfate
- Dichloromethane
- Hexane

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoaniline (1.0 eq) in glacial acetic acid.

- Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.
- Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, allow the mixture to cool to room temperature.
- Pour the reaction mixture into a beaker containing ice water and neutralize with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl_3) in an NMR tube.
- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR: Acquire the spectrum using a standard pulse program. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse program. Chemical shifts are reported in ppm relative to the solvent peak of CDCl_3 (δ 77.16 ppm).

Infrared (IR) Spectroscopy:

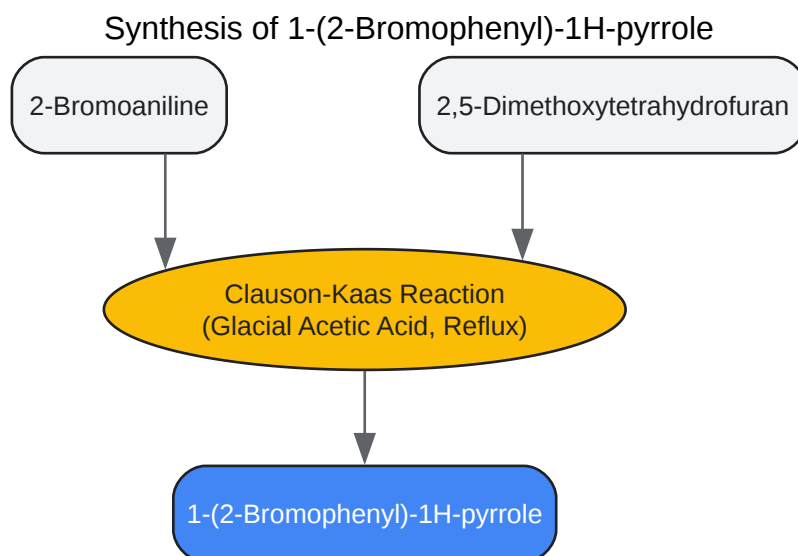
- Sample Preparation: For liquid samples (2,5-dimethoxytetrahydrofuran), a thin film can be prepared between two potassium bromide (KBr) plates. For solid samples (2-bromoaniline and **1-(2-bromophenyl)-1H-pyrrole**), a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disk.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS):

- Instrumentation: A mass spectrometer with an electron ionization (EI) source.
- Analysis: Introduce a small amount of the sample into the instrument. The resulting mass spectrum will show the molecular ion peak(s) and characteristic fragmentation patterns.

Synthesis Pathway

The synthesis of **1-(2-bromophenyl)-1H-pyrrole** from its precursors proceeds via the Clauson-Kaas reaction, as illustrated in the following diagram.



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Caption: Synthetic route to **1-(2-bromophenyl)-1H-pyrrole**.

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References

- 1. rsc.org [rsc.org]
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